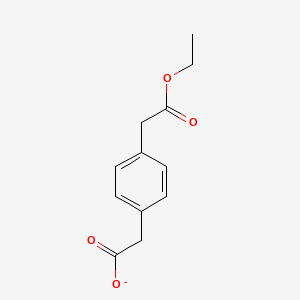

1,4-Phenylenediacetic Acid Ethyl Ester

Vue d'ensemble

Description

1,4-Phenylenediacetic Acid Ethyl Ester is a chemical compound known for its versatile applications in various scientific fields. It is characterized by its unique molecular structure, which includes an ethoxy group, an oxoethyl group, and a phenyl acetate group. This compound is often used in research due to its reactivity and potential for forming various derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Phenylenediacetic Acid Ethyl Ester typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)phenol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Phenylenediacetic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxoethyl group to an alcohol group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1,4-Phenylenediacetic acid ethyl ester serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drug conjugates that enhance the delivery and efficacy of active pharmaceutical ingredients.

- Drug Delivery Systems : The compound has been explored for its potential in drug delivery systems due to its ability to form stable ester linkages. For instance, studies have shown that the ethyl ester form can be rapidly converted in blood plasma to release active components, making it effective for targeted therapies .

- Bone Health : In research involving osteoporosis treatment, conjugates incorporating this compound have demonstrated promising results. These conjugates are designed to release therapeutic agents in a controlled manner, providing sustained effects over extended periods .

Materials Science Applications

The compound is also significant in materials science, particularly in the synthesis of polymers and other advanced materials.

- Polymer Synthesis : this compound can be used as a monomer for polymerization processes. Its structure allows for the creation of functionalized polymers that can exhibit desirable mechanical and thermal properties .

- Fluorescent Probes : Due to its fluorescent properties, this compound is utilized in the preparation of fluorescent probes. These probes are essential for various analytical techniques, including fluorescence microscopy and flow cytometry, allowing for precise imaging and analysis of biological samples .

Case Study 1: Osteoporosis Treatment

In a study focused on osteoporosis treatment using a conjugate involving this compound, researchers found that the compound effectively delivered an EP4 agonist to bone tissue. The study highlighted the compound's stability and release profile, which supported its use in infrequent dosing regimens—an important factor for patient compliance .

Case Study 2: Fluorescent Probes Development

Another significant application was documented in the development of fluorescent probes based on this compound. These probes were utilized to enhance the sensitivity of detection methods in biological assays. The study reported improved signal-to-noise ratios when using these probes compared to traditional methods .

Mécanisme D'action

The mechanism of action of 1,4-Phenylenediacetic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

[4-(2-Methoxy-2-oxoethyl)phenyl]acetate: Similar structure but with a methoxy group instead of an ethoxy group.

[4-(2-Propoxy-2-oxoethyl)phenyl]acetate: Contains a propoxy group, leading to different reactivity and properties.

[4-(2-Butoxy-2-oxoethyl)phenyl]acetate: Features a butoxy group, which affects its solubility and chemical behavior.

Uniqueness

1,4-Phenylenediacetic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and organic environments.

Activité Biologique

1,4-Phenylenediacetic Acid Ethyl Ester (CAS Number: 113520-36-8) is an organic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 222.24 g/mol

- Density : 1.2 g/cm³

- Boiling Point : Approximately 284.3 °C

- Melting Point : 150-152 °C

These properties facilitate its use in various biochemical assays and synthetic applications.

Enzyme Interactions

This compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways. It acts as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme kinetics and mechanisms .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phenylenediacetic acid exhibit significant antimicrobial properties. For instance, compounds structurally related to 1,4-phenylenediacetic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting cellular membranes or inhibiting critical metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 1,2-Phenylenediacetic Acid | Escherichia coli, Staphylococcus aureus | Moderate to Significant |

| 1,4-Phenylenediacetic Acid Ester | Pseudomonas aeruginosa, Bacillus subtilis | Significant |

| Schiff Base Complexes | Various Gram-positive and Gram-negative | Moderate to Significant |

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound may exhibit selective toxicity towards cancer cell lines. For example, studies utilizing the MTT assay have reported decreased viability of MCF-7 breast cancer cells upon treatment with this compound .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Significant reduction in viability |

| HeLa | 30 | Moderate cytotoxic effects |

| A549 | 35 | Variable response |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.

- Gene Expression Modulation : There is evidence suggesting that phenylenediacetic acid derivatives can influence gene expression related to apoptosis and cell proliferation.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential therapeutic applications in oncology.

Propriétés

IUPAC Name |

2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPODNJJKNPQDP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70765134 | |

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-36-8 | |

| Record name | [4-(2-Ethoxy-2-oxoethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70765134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.